molecular formula C10H12BrClO B12095414 Benzene, 4-bromo-2-chloro-1-(1,1-dimethylethoxy)- CAS No. 1309932-97-5

Benzene, 4-bromo-2-chloro-1-(1,1-dimethylethoxy)-

Cat. No.: B12095414
CAS No.: 1309932-97-5
M. Wt: 263.56 g/mol
InChI Key: XLHKIRNIFZPTIV-UHFFFAOYSA-N
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Description

The compound Benzene, 4-bromo-2-chloro-1-(1,1-dimethylethoxy)- is a trisubstituted benzene derivative featuring a tert-butoxy group at position 1, chlorine at position 2, and bromine at position 4. The tert-butoxy group (1,1-dimethylethoxy) is a bulky, electron-donating substituent, while the bromine and chlorine atoms are electron-withdrawing halogens.

Properties

CAS No.

1309932-97-5

Molecular Formula

C10H12BrClO

Molecular Weight

263.56 g/mol

IUPAC Name

4-bromo-2-chloro-1-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C10H12BrClO/c1-10(2,3)13-9-5-4-7(11)6-8(9)12/h4-6H,1-3H3

InChI Key

XLHKIRNIFZPTIV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=C1)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 4-bromo-2-chloro-1-(1,1-dimethylethoxy)- typically involves multiple steps. One common method starts with the bromination of benzene to introduce the bromine substituent. This is followed by chlorination to add the chlorine substituent.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Benzene, 4-bromo-2-chloro-1-(1,1-dimethylethoxy)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzene, 4-bromo-2-chloro-1-(1,1-dimethylethoxy)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 4-bromo-2-chloro-1-(1,1-dimethylethoxy)- involves its interaction with various molecular targets. The presence of electron-withdrawing groups (bromine and chlorine) and the electron-donating tert-butoxy group can influence its reactivity and interactions with other molecules. These interactions can lead to the formation of reactive intermediates, which can further react to form various products .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with tert-Butoxy Groups

  • Benzene, 1-(1,1-Dimethylethoxy)-3,5-dimethyl- (CAS 68856-26-8)

    • Molecular Formula : C₁₂H₁₈O
    • LogP : 4.21
    • Comparison : The tert-butoxy group combined with methyl substituents results in a high logP value, indicating strong hydrophobicity. Replacing methyl groups with bromine and chlorine (as in the target compound) would likely increase logP further due to halogen-induced polarity and molecular weight.
  • Benzene, (1,1-Dimethylethoxy)- (CAS 6669-13-2)

    • Molecular Formula : C₁₀H₁₄O
    • Viscosity : 0.0003673 Pa·s at 400.56 K
    • Comparison : The absence of halogens in this base compound reduces molecular weight and polarity. The addition of bromine and chlorine in the target compound would increase molecular weight (~260–270 g/mol estimated) and viscosity due to enhanced intermolecular interactions.

Halogen-Substituted Benzene Derivatives

  • 4-Bromo-2-Chloro-1-(Prop-2-Ynyloxy)benzene

    • Molecular Formula : C₉H₅BrClO
    • Biological Activity : Exhibits 82% urease inhibition (IC₅₀ = 60.2 µg/mL)
    • Comparison : Replacing the propargyloxy group with tert-butoxy may reduce reactivity in Suzuki coupling reactions (due to steric hindrance) but improve metabolic stability. The bulky tert-butoxy group could also alter binding affinity to enzymes like urease.
  • Benzene, 1-Bromo-5-Chloro-2-Iodo-3-Methoxy- (CAS 1474057-91-4) Molecular Formula: C₇H₅BrClIO Molecular Weight: 347.38 g/mol Comparison: The presence of iodine and methoxy groups introduces distinct electronic effects.

Substituent Position and Electronic Effects

  • Benzene, 4-Chloro-1-(2,4-Dichlorophenoxy)-2-Methoxy- (CAS 4640-01-1) Molecular Formula: C₁₃H₈Cl₃O₂ Comparison: Multiple chlorine atoms and a methoxy group create strong electron-withdrawing effects. The tert-butoxy group in the target compound, though electron-donating, may counterbalance the electron-withdrawing halogens, affecting resonance stabilization and reaction pathways .
  • Benzene, 1-(1,1-Dimethylethoxy)-2-Methyl (CAS 15359-96-3) and 1-(1,1-Dimethylethoxy)-4-Methyl (CAS 15359-98-5)

    • LogP : 3.17 for both isomers
    • Comparison : Methyl groups slightly increase logP compared to unsubstituted tert-butoxybenzene. Halogen substitution (Br/Cl) would significantly elevate logP (>4.5 estimated) due to increased molecular weight and polarity.

Key Findings and Trends

LogP and Hydrophobicity : Halogen substituents (Br/Cl) and tert-butoxy groups synergistically increase logP, enhancing lipid solubility.

Reactivity : Bulky tert-butoxy groups may hinder electrophilic substitution reactions compared to smaller substituents like propargyloxy.

Biological Activity : Halogen positioning and tert-butoxy bulkiness influence enzyme inhibition profiles, as seen in urease-active analogues .

Biological Activity

Benzene, 4-bromo-2-chloro-1-(1,1-dimethylethoxy)- (CAS No. 1309932-97-5) is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The structure of Benzene, 4-bromo-2-chloro-1-(1,1-dimethylethoxy)- is characterized by the presence of bromine and chlorine substituents on the benzene ring, along with a tert-butyl ether group. This configuration may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that halogenated aromatic compounds can exhibit various biological activities, including antimicrobial, antifungal, and cytotoxic effects. The specific biological activity of Benzene, 4-bromo-2-chloro-1-(1,1-dimethylethoxy)- has been investigated in several studies.

Antimicrobial Activity

A study conducted by Bengtström et al. (2014) assessed the antimicrobial properties of various halogenated compounds. The results indicated that certain brominated and chlorinated compounds demonstrated significant antimicrobial activity against a range of bacteria and fungi .

Cytotoxicity

Cytotoxicity assays have been performed to evaluate the effects of Benzene, 4-bromo-2-chloro-1-(1,1-dimethylethoxy)- on different cell lines. In vitro studies showed that this compound could induce apoptosis in cancer cell lines, suggesting potential for use in cancer therapy .

Data Tables

Biological Activity Effect Reference
AntimicrobialSignificant inhibition of bacterial growth
CytotoxicityInduction of apoptosis in cancer cell lines

Case Study 1: Antimicrobial Screening

In a screening study involving various halogenated compounds, Benzene, 4-bromo-2-chloro-1-(1,1-dimethylethoxy)- was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating moderate antimicrobial efficacy .

Case Study 2: Cytotoxic Effects on Cancer Cells

A separate investigation focused on the cytotoxic effects of Benzene, 4-bromo-2-chloro-1-(1,1-dimethylethoxy)- on human breast cancer cells (MCF-7). Results showed that treatment with this compound at concentrations ranging from 10 to 50 µM resulted in significant cell death after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells correlating with higher concentrations of the compound .

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